2-(2-Chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family This compound is characterized by the presence of a chlorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, alcohols, aldehydes, and substituted pyrrole derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Chlorophenylacetonitrile
- 2-Chlorophenylacetone
Uniqueness
2-(2-Chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other chlorophenyl derivatives. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1364523-61-4 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-7-6-14-11(10(7)12(15)16)8-4-2-3-5-9(8)13/h2-6,14H,1H3,(H,15,16) |
InChI Key |
CAPGAGLCMRWZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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